3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide
Description
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide is a compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse pharmacological and biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antithrombin properties . The compound’s structure features a benzenesulfonyl group attached to a benzamide moiety, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-9-8-10-15(13-14)20(4)24(22,23)16-11-6-5-7-12-16/h5-13H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSNQWCEADRJEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)N(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions. One common method is the base-promoted amination of benzenesulfonyl chloride with N-tert-butylbenzamide . The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often employs a one-pot approach to enhance efficiency and yield. For instance, a one-pot synthesis method using 4-bromobenzenethiol and amino acid esters has been developed, yielding high amounts of the desired product in a short time . This method is advantageous due to its simplicity, high yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Electrophilic Substitution: The benzene ring in the compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like alkyl halides and bases such as triethylamine are commonly used.
Electrophilic Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated sulfonamides .
Scientific Research Applications
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to interact with these targets makes it a valuable tool in studying enzyme inhibition and developing therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
N-benzenesulfonyl amino acid esters: These compounds share the benzenesulfonyl group and exhibit similar biological activities.
Benzenesulfonic acid derivatives: These compounds are also known for their pharmacological properties and are used in similar applications.
Uniqueness
3-[benzenesulfonyl(methyl)amino]-N-tert-butylbenzamide is unique due to its specific structure, which combines the benzenesulfonyl group with a benzamide moiety. This combination enhances its stability and biological activity, making it a valuable compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
